4-Chlorothiophene-3-sulfonyl chloride
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Overview
Description
4-Chlorothiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2Cl2O2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a sulfonyl chloride group (-SO2Cl) and a chlorine atom attached to the thiophene ring. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorothiophene-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorosulfonation of 4-chlorothiophene. The reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: 4-Chlorothiophene is reacted with chlorosulfonic acid at a controlled temperature to introduce the sulfonyl chloride group.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and advanced purification techniques to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothiophene-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group (-SO2H) using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting sulfonyl chlorides to sulfonyl groups.
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the thiophene ring.
Scientific Research Applications
4-Chlorothiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chlorothiophene-3-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in medicinal chemistry, it may be used to modify drug molecules to enhance their activity or selectivity .
Comparison with Similar Compounds
Similar Compounds
4-Bromothiophene-3-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.
4-Methylthiophene-3-sulfonyl chloride: Similar structure but with a methyl group instead of chlorine.
4-Nitrothiophene-3-sulfonyl chloride: Similar structure but with a nitro group instead of chlorine.
Uniqueness
4-Chlorothiophene-3-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
4-chlorothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKPSMIYICGGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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